U.S. Food and Drug Administration Status and 21 CFR Listing Specifics
Food Yellow No. 4 Aluminum Lake (CAS 12225-21-7) is regulated in the United States under specific provisions of Title 21 of the Code of Federal Regulations (CFR). It is listed as FD&C Yellow No. 5, Aluminum Lake in FDA inventories, reflecting its identity as the aluminum-laked form of tartrazine (FD&C Yellow No. 5) [1] [6]. The compound holds dual regulatory status:
- Color Additive Listing: Authorized under 21 CFR 74.1705 for drug and cosmetic applications, requiring batch certification by the FDA [1] [8].
- Food Contact Substance (FCS): Listed under 21 CFR 176.180 as an indirect additive for paper/paperboard packaging, where it may contact dry, aqueous, and fatty foods under specified conditions [1].
The FDA mandates that lakes intended for food use must be derived from certified batches of the corresponding straight dye (FD&C Yellow No. 5). This ensures compliance with purity specifications, including limits for lead (≤10 ppm) and arsenic (≤3 ppm) [5] [8].
Table 1: U.S. Regulatory Listings for Food Yellow No. 4 Aluminum Lake
21 CFR Section | Regulatory Scope | Use Restrictions |
---|
74.1705 | Color additive for drugs/cosmetics | Requires batch certification |
82.705 | Provisionally listed lake | Manufacturing controls |
176.180 | Indirect food contact substance | Paper/paperboard packaging only |
International Regulatory Divergence: EU E-Number Classifications vs. JECFA Standards
Globally, regulatory designations for Food Yellow No. 4 Aluminum Lake vary significantly:
- European Union: The compound is classified under the E102 designation (tartrazine lake) [9]. Unlike the U.S., the EU requires warning labels ("May have an adverse effect on activity and attention in children") on products containing this colorant [9]. Its use is restricted to specific food categories, including processed cheeses, fish products, and confectionery.
- Japan: Markets the pigment under the name Japan Yellow 4 Aluminum Lake, maintaining separate purity criteria from JECFA standards [1] [2].
- Codex Alimentarius (JECFA): Permits tartrazine lakes as Food Yellow 4 but specifies stricter limits for subsidiary dyes (≤1%) compared to U.S. allowances [4] [9].
These divergent classifications create compliance challenges for multinational manufacturers, particularly regarding labeling requirements and approved food categories.
Table 2: International Regulatory Designations
Jurisdiction | Designation | Key Requirements |
---|
European Union | E102 Lake | Warning label required; category-specific use limits |
Japan | Japan Yellow 4 Lake | Independent purity specifications |
JECFA | Food Yellow 4 | Subsidiary dyes ≤1%; arsenic ≤3 ppm |
Canada | Food Yellow No. 4 | Permitted up to 300 ppm in standardized foods |
Historical Authorization Shifts and Delisting Precedents for Azo Pigments
The regulatory history of azo pigments reveals critical precedents affecting Food Yellow No. 4 Aluminum Lake:
- 1959 Delisting of FD&C Yellow No. 4: The straight color variant (CAS 131-79-3) was delisted by the FDA due to toxicity concerns, establishing a precedent for rigorous safety reevaluation of azo dyes. This compound, originally permitted for foods, drugs, and cosmetics, was reclassified as Ext. D&C Yellow No. 10 limited to externally applied products [3].
- Survival of Lake Derivatives: Despite the delisting of some straight colors, aluminum lakes like Food Yellow No. 4 retained provisional status under the Color Additive Amendments of 1960. This allowed continued use while manufacturers submitted safety data for permanent listing [4] [8].
- Ongoing Regulatory Review: FDA initiatives aim to convert all provisionally listed lakes (including FD&C Yellow No. 5 Aluminum Lake) to permanent status through modernized safety assessments [4] [8].
Food Contact Substance Compliance and Indirect Additive Provisions
As a food contact substance, Food Yellow No. 4 Aluminum Lake operates under specialized regulatory frameworks:
- Indirect Additive Status: Governed by 21 CFR 176.180, which permits its use in paper and paperboard packaging where migration into food is minimized by functional barriers [1]. The regulation specifies that colorant impurities must comply with FDA's thresholds for heavy metals and unsulfonated aromatic amines.
- Technical Functionality: Unlike color additives directly added to foods, this compound functions as a non-migrating pigment when used in packaging. Its insolubility (achieved through laking with aluminum cations) prevents transfer to food under intended use conditions [6] [8].
- Global Compliance Variability: The EU regulates food contact colorants under Framework Regulation (EC) No 1935/2004, requiring explicit authorization absent in U.S. regulations. This creates divergent compliance pathways for packaging manufacturers [4] [9].
Table 3: Key Synonyms for Food Yellow No. 4 Aluminum Lake
Chemical Designation | Registry Number | Source |
---|
FD&C Yellow No. 5, Aluminum Lake | 12225-21-7 | FDA Inventory [1] |
Acid Yellow 23 Aluminum Lake | 12225-21-7 | TCI Chemicals [2] |
C.I. Pigment Yellow 100 | 12225-21-7 | PubChem [7] |
Tartrazine Aluminum Lake | 12225-21-7 | Wikipedia [9] |
Food Yellow No. 4 Aluminum Lake | 12225-21-7 | TCI Chemicals [10] |
Japan Yellow 4 Lake | 12225-21-7 | FDA Inventory [1] |
The regulatory landscape for Food Yellow No. 4 Aluminum Lake remains dynamic, with ongoing international harmonization efforts focused on: 1) Standardizing purity criteria between JECFA and regional authorities; 2) Resolving classification conflicts between color additives and food contact substances; and 3) Establishing universally recognized specifications for aluminum lake pigments [4] [6]. These developments will critically impact global trade and compliance strategies for manufacturers utilizing this pigment.